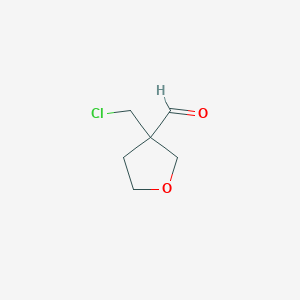
3-(Chloromethyl)oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C(_6)H(_9)ClO(_2) It features a five-membered oxolane ring substituted with a chloromethyl group and an aldehyde group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Chloromethylation of Oxolane-3-carbaldehyde
Starting Material: Oxolane-3-carbaldehyde
Reagents: Chloromethylating agents such as chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid.
Conditions: Typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
-
Industrial Production Methods
Batch Process: Involves the stepwise addition of reagents to a reaction vessel, allowing for controlled reaction conditions and high purity of the final product.
Continuous Flow Process: Utilizes a continuous stream of reactants through a reactor, offering advantages in scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Products: Conversion of the aldehyde group to a carboxylic acid.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Products: Reduction of the aldehyde group to a primary alcohol.
-
Substitution
Reagents: Nucleophiles like sodium azide (NaN(_3)) or thiols.
Products: Substitution of the chloromethyl group with the nucleophile, forming azides or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block in Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology
Bioconjugation: The aldehyde group can form Schiff bases with amines, making it useful in labeling and conjugation techniques.
Medicine
Pharmaceutical Intermediates: Potential precursor in the synthesis of pharmacologically active compounds.
Industry
Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups that can enhance material properties.
Wirkmechanismus
The reactivity of 3-(Chloromethyl)oxolane-3-carbaldehyde is primarily due to the presence of the electrophilic aldehyde and chloromethyl groups. These groups can undergo nucleophilic attack, leading to various chemical transformations. The aldehyde group can form imines or Schiff bases with amines, while the chloromethyl group can participate in substitution reactions with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
3-(Bromomethyl)oxolane-3-carbaldehyde
- Similar structure but with a bromomethyl group instead of a chloromethyl group.
Comparison: Bromomethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
3-(Hydroxymethyl)oxolane-3-carbaldehyde
- Contains a hydroxymethyl group instead of a chloromethyl group.
Comparison: Hydroxymethyl group is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding, affecting its physical properties.
-
3-(Methoxymethyl)oxolane-3-carbaldehyde
- Features a methoxymethyl group.
Comparison: Methoxymethyl group is less reactive than the chloromethyl group but can act as a protecting group in organic synthesis.
Conclusion
3-(Chloromethyl)oxolane-3-carbaldehyde is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its reactivity, due to the presence of both aldehyde and chloromethyl groups, makes it a valuable intermediate in various chemical transformations. Understanding its preparation, reactions, and applications can aid in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C6H9ClO2 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
3-(chloromethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(4-8)1-2-9-5-6/h4H,1-3,5H2 |
InChI-Schlüssel |
VRTPSKUOOKSAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)
amine](/img/structure/B13315755.png)
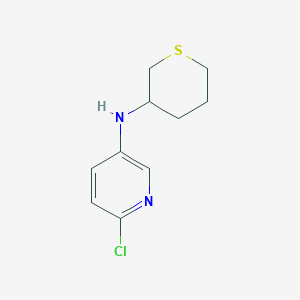
amine](/img/structure/B13315760.png)
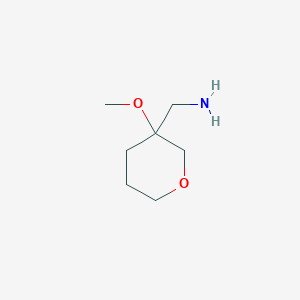
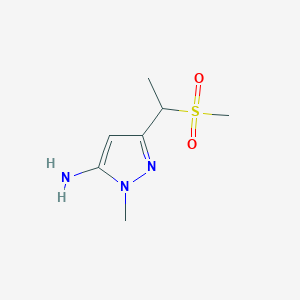
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)
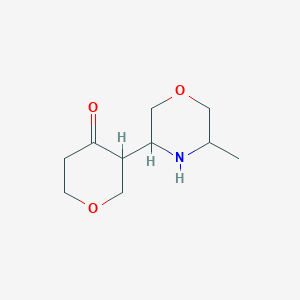
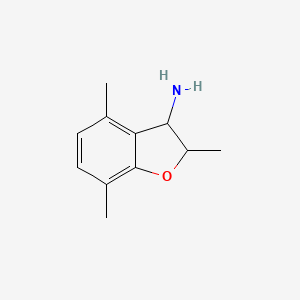
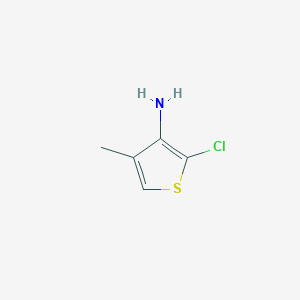
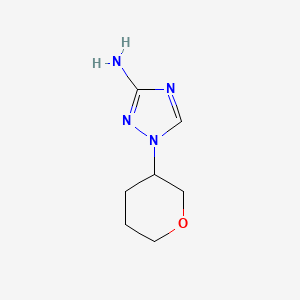
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)
